molecular formula C15H26O2 B1588225 (Z)-6,10-Dimethylundeca-5,9-dien-2-yl acetate CAS No. 3239-37-0

(Z)-6,10-Dimethylundeca-5,9-dien-2-yl acetate

Cat. No.: B1588225
CAS No.: 3239-37-0
M. Wt: 238.37 g/mol
InChI Key: BXGLLMNDXKACMT-RAXLEYEMSA-N
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Description

(Z)-6,10-Dimethylundeca-5,9-dien-2-yl acetate is an organic compound that belongs to the class of esters It is characterized by its unique structure, which includes a double bond in the Z-configuration and two methyl groups at the 6th and 10th positions of the undecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6,10-Dimethylundeca-5,9-dien-2-yl acetate typically involves the esterification of the corresponding alcohol with acetic acid or an acyl chloride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher purity and yield of the final product. Additionally, the use of biocatalysts in the esterification process is being explored to make the production more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (Z)-6,10-Dimethylundeca-5,9-dien-2-yl acetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of saturated esters.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, where nucleophiles like amines or alcohols replace the acetate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines (NH3) or alcohols (ROH) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated esters.

    Substitution: Amides or other esters depending on the nucleophile used.

Scientific Research Applications

(Z)-6,10-Dimethylundeca-5,9-dien-2-yl acetate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential role as a pheromone or signaling molecule in various organisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism by which (Z)-6,10-Dimethylundeca-5,9-dien-2-yl acetate exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to receptor proteins or enzymes, altering their activity and leading to physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-6,10-Dimethylundeca-5,9-dien-2-yl acetate: The E-isomer of the compound, which has a different spatial arrangement of the double bond.

    (Z)-11-Hexadecenyl acetate: Another ester with a similar structure but a longer carbon chain.

    (E,Z)-7,9-Dodecadienyl acetate: A compound with two double bonds in different configurations.

Uniqueness

(Z)-6,10-Dimethylundeca-5,9-dien-2-yl acetate is unique due to its specific double bond configuration and the presence of methyl groups at distinct positions

Properties

IUPAC Name

[(5Z)-6,10-dimethylundeca-5,9-dien-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-12(2)8-6-9-13(3)10-7-11-14(4)17-15(5)16/h8,10,14H,6-7,9,11H2,1-5H3/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGLLMNDXKACMT-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)CCC=C(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC/C=C(/C)\CCC=C(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701213087
Record name 5,9-Undecadien-2-ol, 6,10-dimethyl-, 2-acetate, (5Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701213087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3239-37-0
Record name 5,9-Undecadien-2-ol, 6,10-dimethyl-, 2-acetate, (5Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3239-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-6,10-Dimethylundeca-5,9-dien-2-yl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003239370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,9-Undecadien-2-ol, 6,10-dimethyl-, 2-acetate, (5Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701213087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-6,10-dimethylundeca-5,9-dien-2-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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